molecular formula C6H11NO2 B12819608 3-(Azetidin-3-yl)propanoic acid

3-(Azetidin-3-yl)propanoic acid

Cat. No.: B12819608
M. Wt: 129.16 g/mol
InChI Key: YXCDCEDVDFXYCL-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)propanoic acid is a heterocyclic compound containing a four-membered azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)propanoic acid typically involves the use of azetidine derivatives. One common method involves the Horner–Wadsworth–Emmons reaction, where alkylated phosphonates and N-Boc-azetidin-3-one are converted to N-Boc-azetidine-3-ylidenes. These intermediates are then subjected to hydrogenation to yield the target compound . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(Azetidin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)propanoic acid is unique due to its specific structural configuration, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3-(azetidin-3-yl)propanoic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)2-1-5-3-7-4-5/h5,7H,1-4H2,(H,8,9)

InChI Key

YXCDCEDVDFXYCL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CCC(=O)O

Origin of Product

United States

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